3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea
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Overview
Description
3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a urea moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea typically involves the following steps:
Formation of the Iminoprop-1-enyl Intermediate: This step involves the reaction of benzaldehyde with aniline to form the Schiff base, which is then reacted with propyl isocyanate to form the iminoprop-1-enyl intermediate.
Coupling with Diphenylurea: The intermediate is then coupled with diphenylurea under controlled conditions to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dimethylurea
- 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea
Uniqueness
The uniqueness of 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups and the urea moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H31N3O |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea |
InChI |
InChI=1S/C28H31N3O/c1-3-20-31(21-4-2)28(32)30-27(24-16-10-6-11-17-24)22-26(23-14-8-5-9-15-23)29-25-18-12-7-13-19-25/h5-19,22H,3-4,20-21H2,1-2H3,(H,30,32)/b27-22-,29-26? |
InChI Key |
QUNVUISORBWYRF-UFQKNLCISA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)N/C(=C\C(=NC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCCN(CCC)C(=O)NC(=CC(=NC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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